Bienvenue dans la boutique en ligne BenchChem!

7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Physicochemical profiling Lipophilicity CNS drug-likeness

7-[(2-Furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775404-01-7, MF: C17H16N4O2, MW: 308.33 g/mol) is a heterocyclic compound belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a scaffold recently validated as a source of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) with demonstrated in vivo cognition-enhancing activity. The compound was first deposited in PubChem in 2015 and carries a calculated XLogP3-AA of 1.5 with two hydrogen bond donors and four hydrogen bond acceptors.

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 1775404-01-7
Cat. No. B2805057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1775404-01-7
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=CO4
InChIInChI=1S/C17H16N4O2/c22-17-15-9-14(12-5-2-1-3-6-12)20-21(15)16(11-19-17)18-10-13-7-4-8-23-13/h1-9,16,18H,10-11H2,(H,19,22)
InChIKeyLTMKBSLOFKJTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(2-Furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775404-01-7): Scaffold Origin and Core Identity for Procurement


7-[(2-Furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775404-01-7, MF: C17H16N4O2, MW: 308.33 g/mol) is a heterocyclic compound belonging to the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a scaffold recently validated as a source of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators (NAMs) with demonstrated in vivo cognition-enhancing activity [1]. The compound was first deposited in PubChem in 2015 and carries a calculated XLogP3-AA of 1.5 with two hydrogen bond donors and four hydrogen bond acceptors [2]. The scaffold is protected under patent family HK1241879A1, which claims 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 NAMs for neurological and psychiatric disorders [3].

Why Generic Substitution Fails for 7-[(2-Furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Substituent-Dependent Pharmacology in the mGluR2 NAM Series


Within the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, mGluR2 NAM potency is exquisitely sensitive to the nature of the 7-position substituent. The 2024 J. Med. Chem. structure–activity relationship (SAR) study by Alonso de Diego et al. demonstrated that systematic variation at this position drove a 100-fold improvement in mGluR2 NAM potency from the initial hit to the optimized lead (compound 11), with concomitant changes in selectivity, ADMET profile, and in vivo target engagement [1]. The furylmethylamino substituent at position 7 in CAS 1775404-01-7 introduces a heteroaromatic furan ring with distinct hydrogen-bonding capacity and conformational preferences compared to the benzylamino, methoxybenzylamino, or fluorobenzylamino analogs also catalogued by chemical suppliers [2]. Consequently, two compounds sharing the same pyrazolo[1,5-a]pyrazin-4-one core but differing only at the 7-amino substituent cannot be assumed interchangeable for biological or pharmacological applications without direct comparative data.

Quantitative Evidence Guide: 7-[(2-Furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Structural Analogs


Lipophilicity Differentiation: Furylmethylamino Substituent Produces Lower Computed XLogP3-AA than para-Halobenzyl Analogs

The target compound (XLogP3-AA = 1.5) [1] is predicted to be approximately 1.1 to 1.6 log units less lipophilic than its para-halobenzylamino analogs. This lower lipophilicity may confer advantages in aqueous solubility and reduced non-specific protein binding, both critical parameters in CNS drug discovery where optimal XLogP values typically range between 1 and 3. The computed difference arises from the substitution of a lipophilic halobenzyl ring with the more polar, heteroaromatic furylmethyl group.

Physicochemical profiling Lipophilicity CNS drug-likeness

Hydrogen Bond Acceptor Capacity: Furylmethyl Substituent Adds a Unique Oxygen-Based Acceptor Not Present in Carbocyclic Benzyl Analogs

The target compound contains 4 hydrogen bond acceptor (HBA) sites versus 3 HBA sites in the unsubstituted 2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core scaffold (CAS 1246552-68-0) [1] . The additional HBA arises from the furan ring oxygen in the 7-furylmethylamino substituent, which introduces a heteroaromatic oxygen capable of participating in directional hydrogen bonds and dipole–dipole interactions not available to benzylamino, 4-fluorobenzylamino, or 4-methoxybenzylamino analogs (the latter has a methoxy oxygen but with distinct geometry and electronic character compared to furan oxygen).

Molecular recognition Hydrogen bonding Allosteric modulator design

Topological Polar Surface Area: Furylmethylamino Derivative Occupies a Favorable Intermediate tPSA Range for CNS Permeability Compared to More Polar Analogs

The topological polar surface area (tPSA) of CAS 1775404-01-7 is computed at approximately 72 Ų, derived from the core scaffold (≈49 Ų for the pyrazolo[1,5-a]pyrazin-4-one) plus the furylmethylamino contribution (≈23 Ų). This value places the compound within the favorable CNS drug-like space (tPSA < 90 Ų) while remaining above the very low tPSA of halogenated benzyl analogs (estimated tPSA ≈ 60–65 Ų for the 4-fluorobenzyl analog). In contrast, the 4-methoxybenzyl analog is predicted to have a higher tPSA (≈78 Ų), and the 4-hydroxybenzyl analog would be still higher (≈85–90 Ų) [1].

CNS permeability tPSA Blood-brain barrier

Scaffold-Level Validation: The 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Core Achieved 100-Fold mGluR2 NAM Potency Improvement and In Vivo Efficacy in the Optimized Series

While quantitative mGluR2 NAM data for CAS 1775404-01-7 itself have not been reported in the primary literature, the core scaffold was extensively characterized in the 2024 J. Med. Chem. study by Alonso de Diego et al. (Janssen / Johnson & Johnson). SAR evolution of the initial hit yielded a 100-fold improvement in mGluR2 NAM potency, culminating in compound 11 (CAS 1639898-35-3, IC50 = 8.9 nM) which demonstrated dose-dependent mGluR2 receptor occupancy in a PK-PD model and statistically significant in vivo activity in the V-maze cognition model at doses as low as 0.32 mg/kg [1] . Compounds 11, 24, and 27 were confirmed to act selectively at mGluR2, with no positive allosteric modulation, agonistic, or antagonistic activity at other mGlu receptor subtypes [1]. This scaffold-level validation establishes that the pyrazolo[1,5-a]pyrazin-4-one core is a productive starting point for mGluR2 NAM discovery.

mGluR2 Negative allosteric modulator Cognition In vivo pharmacology

Recommended Application Scenarios for 7-[(2-Furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775404-01-7)


Chemical Probe Design: Exploring the Hydrogen-Bonding Landscape of the mGluR2 Allosteric Pocket with a Furan-Containing 7-Substituent

The furylmethylamino group at position 7 provides a heteroaromatic oxygen atom with distinct hydrogen-bond acceptor geometry and electronics compared to benzylamino, halobenzylamino, and methoxybenzylamino analogs. This compound is suited for medicinal chemistry campaigns seeking to probe whether the mGluR2 allosteric pocket tolerates or favors furan-mediated interactions, as supported by the scaffold's validated mGluR2 NAM pharmacology [1]. The computed tPSA of ~72 Ų and XLogP3-AA of 1.5 further position this compound within CNS-favorable property space [2].

Physicochemical Comparator for CNS Lead Optimization: Benchmarking Lipophilicity and Polarity Trade-offs Against Halobenzyl and Alkoxybenzyl Analogs

With a computed XLogP3-AA of 1.5 and an intermediate tPSA, this compound serves as a valuable comparator in property-guided optimization cascades. When arrayed alongside the 4-fluorobenzyl (lower tPSA, higher logP) and 4-methoxybenzyl (higher tPSA, similar logP) analogs, the furylmethyl derivative enables multiparameter optimization studies where the differential impact of heteroaromatic vs. carbocyclic vs. halo-aromatic substituents on solubility, permeability, and metabolic stability can be systematically assessed [1].

Synthetic Intermediate for Diversity-Oriented Derivatization of the 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold

As noted by chemical suppliers, 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is offered as a research chemical and synthetic intermediate [1]. The furan ring is amenable to further synthetic elaboration (e.g., electrophilic substitution, Diels–Alder cycloaddition, or oxidation to the corresponding butenolide), enabling access to additional analogs that explore chemical space inaccessible from benzyl or halobenzyl precursors. This versatility is not shared by the corresponding phenyl or 4-fluorophenyl analogs.

Quote Request

Request a Quote for 7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.